Universal Precursor Scaffold: Enables Generation of Diverse N-Acyl Analogs with Tunable Antitumor Activity Beyond Parent Glidobactins
Glidobactamine (2,4-Dodecadienoylthreonine) is the common deacylated peptide nucleus obtained by enzymatic cleavage of glidobactins A, B, and C, and can be chemically re-acylated with different fatty acids to generate novel analogs [1]. In direct SAR studies, the dodecanoyl (C12:0) and tetradecanoyl (C14:0) analogs synthesized from the glidobactamine scaffold exhibited superior antitumor activity compared with the parent glidobactins (which carry 2,4-dodecadienoic acid) [2]. The parent glidobactins A, B, and C themselves showed in vivo antitumor efficacy with T/C values of 200–250% in the P388 murine leukemia model [3]. This positions glidobactamine as a versatile diversification scaffold: the same peptide core can be used to generate libraries of analogs with fatty acid chains optimized for specific potency, selectivity, or pharmacokinetic objectives—a capability not offered by any single pre-assembled full glidobactin natural product.
| Evidence Dimension | Antitumor activity after fatty acid modification of the common glidobactamine scaffold |
|---|---|
| Target Compound Data | Glidobactamine scaffold → dodecanoyl and tetradecanoyl analogs: antitumor activity superior to parent glidobactins |
| Comparator Or Baseline | Parent glidobactins A/B/C (carrying native 2,4-dodecadienoyl fatty acid): T/C 200–250% in P388 leukemia model |
| Quantified Difference | Fatty acid-modified analogs > parent antibiotics (qualitative superiority reported); precise fold-change not reported in primary SAR study |
| Conditions | In vivo P388 murine leukemia model; in vitro cytotoxicity and antifungal assays (J Antibiot 1988 SAR study) |
Why This Matters
Procurement of glidobactamine rather than a single finished glidobactin enables systematic analog library synthesis with the potential to engineer superior antitumor potency through fatty acid optimization, directly supporting medicinal chemistry and natural product diversification programs.
- [1] Numata K, Oka M, Nakakita Y, Murakami T, Miyaki T, Konishi M, Oki T, Kawaguchi H. Enzymatic formation of glidobactamine: a peptide nucleus of glidobactins A, B and C, new lipopeptide antitumor antibiotics. J Antibiot (Tokyo). 1988;41(10):1351-1357. doi:10.7164/antibiotics.41.1351. PMID: 3142842. View Source
- [2] Oka M, Nishiyama Y, Ohta S, Kamei H, Konishi M, Miyaki T, Oki T, Kawaguchi H. Chemical modification of the antitumor antibiotic glidobactin. J Antibiot (Tokyo). 1988;41(12):1812-1822. doi:10.7164/antibiotics.41.1812. PMID: 3145257. View Source
- [3] Oka M, Nishiyama Y, Ohta S, Kamei H, Konishi M, Miyaki T, Oki T, Kawaguchi H. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity. J Antibiot (Tokyo). 1988;41(10):1331-1337. doi:10.7164/antibiotics.41.1331. PMID: 3142840. View Source
